

2-(Hydrazinecarbonyl)benzenesulfonamide CAS number 102169-52-8 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Hydrazinecarbonyl)benzenesulfonamide

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An In-depth Technical Guide to **2-(Hydrazinecarbonyl)benzenesulfonamide** (CAS: 102169-52-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Hydrazinecarbonyl)benzenesulfonamide**, a versatile organic compound with significant potential in medicinal chemistry and biochemical research. The document details its physicochemical properties, spectroscopic characteristics, synthesis protocols, and biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

2-(Hydrazinecarbonyl)benzenesulfonamide is an organic compound featuring both a sulfonamide and a hydrazinecarbonyl functional group attached to a benzene ring.^{[1][2]} These groups are key to its chemical reactivity and biological activity. The primary physicochemical data are summarized below.

Property	Value	Reference
CAS Number	102169-52-8	[1][3][4]
Molecular Formula	C ₇ H ₉ N ₃ O ₃ S	[1][3][4][5]
Molecular Weight	215.23 g/mol	[1][3][4]
IUPAC Name	2-(hydrazinecarbonyl)benzenesulfonamide	[1]
Appearance	White to off-white crystalline powder (presumed based on related compounds)	[6][7]
Melting Point	Data not available in cited literature. Benzenesulfonamide melts at 149-152 °C.	[7][8]
Solubility	Poorly soluble in water; more soluble in organic solvents like alcohols and acetone. Solubility is pH-dependent.	[9]
InChI	InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13)	[1]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N</chem>	[1]

Spectroscopic Data

While specific spectra for **2-(Hydrazinecarbonyl)benzenesulfonamide** are not readily available, the expected characteristics can be inferred from its structure and data from analogous compounds.[10]

Technique	Expected Characteristics
^1H NMR	Signals in the aromatic region (approx. 7.5-8.0 ppm). Broad, exchangeable signals for the $-\text{NH}_2$ and $-\text{NH}-$ protons of the sulfonamide and hydrazine groups.
^{13}C NMR	Signals corresponding to the six aromatic carbons, with the carbons attached to the carbonyl and sulfonyl groups being distinct. A signal for the carbonyl carbon ($\text{C}=\text{O}$) would be expected at a lower field.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (sulfonamide and hydrazine), $\text{C}=\text{O}$ stretching (carbonyl), $\text{S}=\text{O}$ stretching (sulfonyl), and aromatic C-H and $\text{C}=\text{C}$ stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (215.23 m/z). Fragmentation patterns would likely involve the loss of the hydrazine group, the sulfonamide group, and other characteristic fragments.

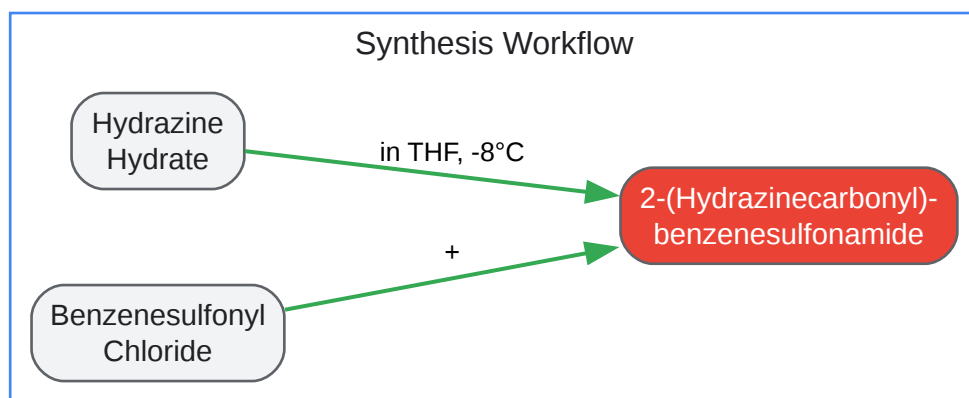
Synthesis and Reactivity

The synthesis of **2-(Hydrazinecarbonyl)benzenesulfonamide** is straightforward, and its functional groups allow for a variety of subsequent chemical transformations.

Synthesis Protocols

Conventional Synthesis: The most common route involves the nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and hydrazine hydrate.^[1] A standardized lab-scale protocol achieves a 90% yield by reacting benzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at -8°C for 30 minutes.^[1]

Microwave-Assisted Synthesis: To improve efficiency, microwave-assisted techniques can be employed. These methods significantly reduce reaction times from hours to minutes and can increase yields compared to conventional heating.^[1]



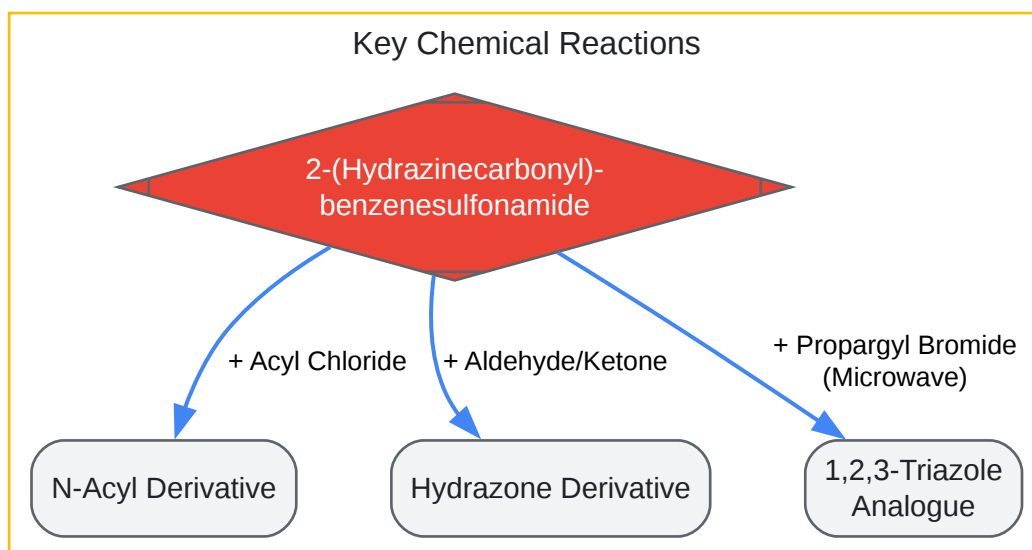
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Caption: Conventional synthesis of the target compound.

Chemical Reactivity

The compound serves as a versatile intermediate for synthesizing more complex molecules.

- **Acylation:** It readily reacts with acyl chlorides to form N-acyl derivatives at the terminal nitrogen of the hydrazine moiety.^[1]
- **Hydrazone Formation:** The hydrazine group can condense with various aldehydes and ketones to form stable hydrazones, a common reaction in the synthesis of bioactive molecules.^[1]
- **Cyclization:** It can be used as a precursor for creating heterocyclic scaffolds. For example, microwave-assisted cyclization with propargyl bromide yields 1,2,3-triazole analogues with high regioselectivity and yields of 75-92%.^[1]



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Caption: Reactivity of **2-(Hydrazinecarbonyl)benzenesulfonamide**.

Biological Activity and Applications

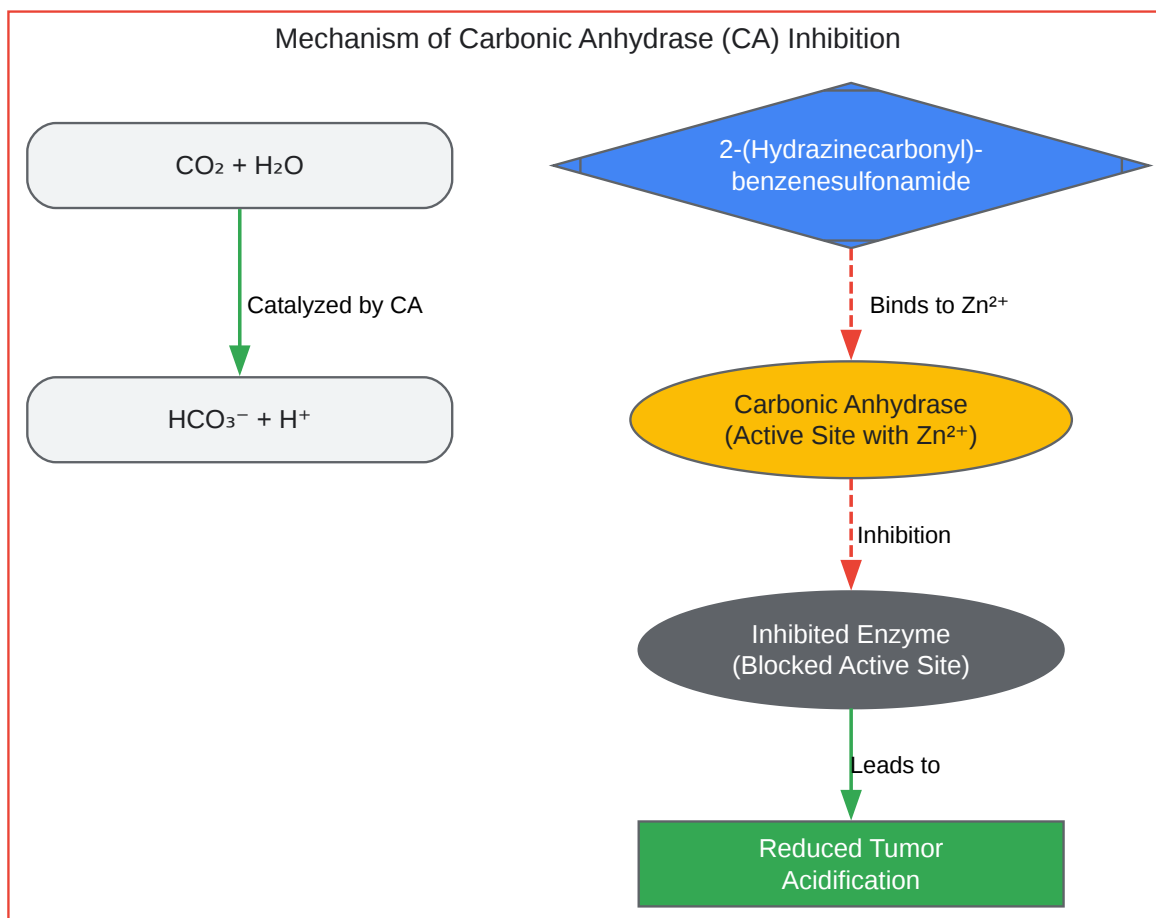
The primary biological significance of this compound lies in its ability to inhibit carbonic anhydrase enzymes. This activity opens up numerous therapeutic and research applications.

Area	Description	Reference
Enzyme Inhibition	Acts as a potent inhibitor of carbonic anhydrase (CA) isoforms. Molecular docking studies show high binding affinity to the enzyme's active site, particularly the tumor-associated isoforms CA IX and XII.	[1][11]
Anticancer Potential	Due to its inhibition of CA IX and XII, which are involved in tumor proliferation and pH regulation, it is a lead compound for developing novel cancer therapies.	[1][12]
Antibacterial Activity	Studies have demonstrated its efficacy against various bacterial strains, indicating potential for development as an antibiotic.	[1]
Biochemical Research	Serves as a valuable tool for studying enzyme kinetics and mechanisms of carbonic anhydrases.	[1]
Agricultural Chemistry	Shows potential for use as a pesticide or herbicide due to its biological activity against certain pathogens.	[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In tumors, the overexpression of certain CA isoforms (like IX and XII) leads to extracellular acidosis, promoting tumor invasion and

metastasis. **2-(Hydrazinecarbonyl)benzenesulfonamide**, like other sulfonamides, inhibits this process. The sulfonamide moiety coordinates with the zinc ion (Zn^{2+}) in the enzyme's active site, blocking its catalytic function. This disruption of pH balance can selectively target cancer cells.[1][11]



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Caption: Inhibition of carbonic anhydrase by the compound.

Conclusion

2-(Hydrazinecarbonyl)benzenesulfonamide (CAS: 102169-52-8) is a compound of significant interest due to its accessible synthesis, versatile reactivity, and potent biological activity. Its role as a carbonic anhydrase inhibitor makes it a valuable lead structure in the

development of treatments for cancer and other diseases. Further research into its derivatives and formulations could unlock its full therapeutic potential.

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- To cite this document: BenchChem. [2-(Hydrazinecarbonyl)benzenesulfonamide CAS number 102169-52-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022248#2-hydrazinecarbonyl-benzenesulfonamide-cas-number-102169-52-8-properties]

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